2-phenylbenzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde
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Overview
Description
2-phenylbenzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which combines an imidazole ring with a benzothiazole moiety, making it a valuable scaffold for the development of various bioactive molecules .
Preparation Methods
The synthesis of 2-phenylbenzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde typically involves multi-step reactions. One common synthetic route includes the condensation of 2-aminobenzothiazole with benzaldehyde derivatives under acidic conditions, followed by cyclization and oxidation steps to form the final product. Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents, to enhance yield and purity .
Chemical Reactions Analysis
2-phenylbenzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring, using reagents like alkyl halides or acyl chlorides.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.
Scientific Research Applications
2-phenylbenzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new materials with unique properties.
Biology: The compound is studied for its potential as a fluorescent probe due to its ability to emit light upon excitation.
Industry: The compound is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-phenylbenzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of receptor tyrosine kinases, such as the Met receptor, which plays a crucial role in cell signaling pathways related to cancer progression. By blocking these pathways, the compound can induce apoptosis and inhibit tumor growth .
Comparison with Similar Compounds
2-phenylbenzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde can be compared with other similar compounds, such as:
2-Phenylimidazo[2,1-b]benzothiazole-3-carbonitrile: This compound has a similar core structure but with a nitrile group instead of an aldehyde group, which can influence its reactivity and biological activity.
2-Phenylimidazo[2,1-b]benzothiazole-3-carboxylic acid: This compound features a carboxylic acid group, making it more acidic and potentially altering its solubility and interaction with biological targets.
The uniqueness of this compound lies in its aldehyde functional group, which provides versatility in chemical modifications and the potential for forming various derivatives with distinct properties.
Properties
IUPAC Name |
2-phenylimidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2OS/c19-10-13-15(11-6-2-1-3-7-11)17-16-18(13)12-8-4-5-9-14(12)20-16/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEHAANCNDDLOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C4=CC=CC=C4SC3=N2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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